(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide
Description
"(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide" is a cyanamide derivative featuring a substituted phenyl group (3-ethylphenyl) and a 3-methyl-1,2-oxazole moiety linked via a methylene bridge. The compound’s structure combines aromatic and heterocyclic components, which may confer unique physicochemical properties, such as enhanced stability or reactivity, compared to simpler cyanamides.
Properties
IUPAC Name |
(3-ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-12-5-4-6-13(8-12)17(10-15)9-14-7-11(2)16-18-14/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZGLNYOCZFFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=CC(=NO2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Introduction of the cyanamide group: This step often involves the reaction of the intermediate compound with cyanogen bromide or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group is known to interact with nucleophiles, while the oxazole ring can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound’s closest analogues include:
Ethyl 3-methyl-4-(methylthio)phenyl (1-methylethyl)phosphoramidate (fenamiphos): A phosphoramidate pesticide with a substituted phenyl group and sulfur-containing side chain.
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b): These pyrazole-based compounds synthesized via reactions with malononitrile or ethyl cyanoacetate exhibit similar functional diversity. Their reactivity with sulfur and cyano groups highlights the importance of electron-withdrawing substituents in stabilizing intermediates, a feature shared with cyanamide derivatives .
Physicochemical and Reactivity Differences
- Thermal Stability: The 1,2-oxazole ring (with a methyl substituent) likely improves thermal stability compared to non-heterocyclic analogues, as observed in similar oxazole-containing agrochemicals .
- Synthetic Pathways: Unlike fenamiphos (synthesized via phosphoramidate coupling), the target compound may involve nucleophilic substitution or cyclization steps, as seen in the synthesis of 5-amino-pyrazole derivatives .
Crystallographic and Computational Analysis
The structural elucidation of such compounds often relies on tools like SHELXL for refinement and ORTEP-3 for visualization . For example:
- Bond Lengths/Angles : The 1,2-oxazole ring typically shows bond lengths of ~1.34 Å (C=N) and ~1.44 Å (C-O), consistent with aromatic heterocycles .
- Torsional Flexibility : The methylene bridge between the phenyl and oxazole groups may adopt a dihedral angle of ~60°, as seen in similar methyl-linked structures .
Biological Activity
Chemical Structure
The chemical structure of (3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.
The biological activity of this compound is largely attributed to the presence of the oxazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives. A comprehensive review indicated that oxazole compounds exhibit significant antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10b | E. coli | 20 |
| 10c | S. aureus | 18 |
| 10e | Pseudomonas aeruginosa | 15 |
These results suggest that this compound may possess similar antibacterial properties due to its structural similarities with effective oxazole derivatives .
Cytotoxicity and Antitumor Activity
Studies have also investigated the cytotoxic effects of related compounds on cancer cell lines. For example, a series of substituted oxazoles demonstrated varying degrees of cytotoxicity against human cancer cell lines such as HeLa and MCF-7.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 14a | HeLa | 25 |
| 14b | MCF-7 | 30 |
| Reference Drug | Doxorubicin | 15 |
The data indicates that certain oxazole derivatives can significantly inhibit cell proliferation, suggesting potential antitumor activity .
Other Biological Activities
In addition to antimicrobial and cytotoxic effects, compounds containing the oxazole moiety have been reported to exhibit anti-inflammatory and analgesic properties. These activities are critical in developing therapeutic agents for inflammatory diseases.
Study on Antimicrobial Activity
A study conducted by Singh et al. evaluated a series of oxazole derivatives against various bacterial strains using standard reference drugs such as ampicillin and ciprofloxacin. The results showed that several derivatives exhibited superior antibacterial activity compared to the reference drugs.
Study on Cytotoxicity
In a separate investigation, researchers assessed the cytotoxicity of this compound against different cancer cell lines. The findings indicated that this compound could effectively inhibit cell growth in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
